molecular formula C7H7NO3S B13887137 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid CAS No. 13120-40-6

2-oxo-2-[(2-thienylmethyl)amino]Acetic acid

Katalognummer: B13887137
CAS-Nummer: 13120-40-6
Molekulargewicht: 185.20 g/mol
InChI-Schlüssel: VRDIUJCXTZNRJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-[(2-thienylmethyl)amino]Acetic acid is an organic compound with the molecular formula C15H16N2O3S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid typically involves the reaction of thienylmethylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reactors. The process may involve continuous flow reactors to enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-2-[(2-thienylmethyl)amino]Acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-oxo-2-[(2-thienylmethyl)amino]Acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-oxo-2-[(2-thienylmethyl)amino]Acetic acid exhibits unique properties due to the presence of the thienylmethyl group. This group imparts specific chemical reactivity and biological activity, making the compound valuable for various applications .

Eigenschaften

CAS-Nummer

13120-40-6

Molekularformel

C7H7NO3S

Molekulargewicht

185.20 g/mol

IUPAC-Name

2-oxo-2-(thiophen-2-ylmethylamino)acetic acid

InChI

InChI=1S/C7H7NO3S/c9-6(7(10)11)8-4-5-2-1-3-12-5/h1-3H,4H2,(H,8,9)(H,10,11)

InChI-Schlüssel

VRDIUJCXTZNRJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)CNC(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.